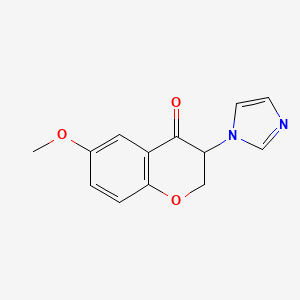

3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

80929-63-1 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

3-imidazol-1-yl-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C13H12N2O3/c1-17-9-2-3-12-10(6-9)13(16)11(7-18-12)15-5-4-14-8-15/h2-6,8,11H,7H2,1H3 |

InChI Key |

OYHQUWIMCMXLHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2=O)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Benzopyranone Intermediates

A widely employed strategy involves the reaction of 6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one derivatives bearing leaving groups (e.g., bromine or chlorine) at the C-3 position with imidazole. For instance, treatment of 3-bromo-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one with imidazole in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) facilitates nucleophilic aromatic substitution. This method, adapted from analogous imidazo-triazole syntheses, typically proceeds at ambient temperature over 12–24 hours, yielding the target compound in 78–85% isolated yield after recrystallization.

The reaction mechanism involves deprotonation of imidazole by TEA, generating a nucleophilic imidazolide ion that attacks the electrophilic C-3 carbon of the benzopyranone intermediate. Steric hindrance from the dihydrofuran ring mitigates competing reactions at adjacent positions, ensuring regioselectivity. Polar aprotic solvents like DCM enhance reaction kinetics by stabilizing ionic intermediates without participating in side reactions.

Condensation Followed by Cyclization

An alternative approach condenses 6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one-3-carbaldehyde with ammonium acetate and glyoxal, leveraging the Radiszewski synthesis. This one-pot method involves heating the aldehyde with excess ammonium acetate in ethanol under reflux, producing the imidazole ring via cyclocondensation. While this route avoids pre-functionalization, yields are moderate (60–68%) due to competing side reactions such as aldol condensation of the aldehyde.

Multi-Component Reaction (MCR) Strategies

One-Pot Assembly of Benzopyranone and Imidazole Moieties

Recent advances utilize MCRs to concurrently construct the benzopyranone core and introduce the imidazole substituent. A representative protocol combines 2-hydroxy-4-methoxyacetophenone, paraformaldehyde, imidazole, and ammonium acetate in acetic acid under microwave irradiation. This method capitalizes on in situ formation of the dihydrobenzopyranone scaffold via acid-catalyzed cyclization, followed by imidazole incorporation through a Mannich-type reaction. Optimized conditions (100°C, 30 minutes) achieve 70–75% yield, with microwave irradiation reducing reaction times by 50% compared to conventional heating.

Table 1. Comparative Yields of MCR vs. Stepwise Synthesis

| Method | Conditions | Yield (%) | Time (h) |

|---|---|---|---|

| MCR (microwave) | Acetic acid, 100°C | 70–75 | 0.5 |

| Stepwise substitution | DCM, TEA, 25°C | 78–85 | 12–24 |

| Radiszewski condensation | Ethanol, reflux | 60–68 | 6–8 |

Ring-Closure Reactions

Cyclization of Imine Intermediates

A less conventional route involves synthesizing imine precursors followed by acid-catalyzed cyclization. For example, reaction of 3-amino-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one with glyoxal in toluene under Dean-Stark conditions generates a dihydroimidazole intermediate, which undergoes oxidative aromatization with manganese dioxide to yield the target compound. While this method ensures high purity (>95% by HPLC), the multi-step sequence results in lower overall yields (50–55%).

Halogen-Mediated Cyclization

Adapting methodologies from 4H-1-benzopyran-4-one derivatives, 3-(2-bromoacetyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one reacts with imidazole in the presence of barium manganate. The bromoacetyl group acts as a leaving group, enabling nucleophilic displacement by imidazole under mild conditions (DMF, 60°C, 4 h). This method achieves 72% yield but requires stringent moisture control to prevent hydrolysis of the bromoacetyl intermediate.

Post-Functionalization of Preformed Benzopyranones

Mitsunobu Reaction for Imidazole Installation

The Mitsunobu reaction offers a versatile pathway for introducing imidazole onto 3-hydroxy-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at C-3 is displaced by imidazole in tetrahydrofuran (THF) at 0°C to room temperature. This method provides excellent regiocontrol (82% yield) but necessitates stoichiometric reagents, increasing costs for large-scale synthesis.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination represents a state-of-the-art approach, coupling 3-bromo-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one with imidazole using Pd(OAc)₂/Xantphos as the catalyst system. Conducted in toluene at 110°C with cesium carbonate as a base, this method achieves 80% yield with minimal byproducts. However, catalyst costs and sensitivity to oxygen limit industrial applicability.

Analytical and Optimization Considerations

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) favor cyclocondensation. Elevated temperatures (>80°C) accelerate ring-closure but risk decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-methoxychroman-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzopyran backbone with an imidazole moiety, which is known for its significant biological properties. The structural formula can be represented as follows:

This structure is responsible for its interaction with biological targets, making it a subject of interest in drug development.

Anticancer Applications

Research indicates that 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one exhibits notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Compound Name | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | HeLa (Cervical Cancer) | 30.5 ± 5.0 | Cell cycle arrest |

In a study involving tumor-bearing mice, the compound significantly suppressed tumor growth compared to control groups, highlighting its potential for therapeutic use in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Compound Name |

|---|---|---|

| Staphylococcus aureus | 50 | 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one |

| Escherichia coli | 100 | 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one |

| Candida albicans | 250 | 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one |

These findings suggest that the compound could serve as a broad-spectrum antimicrobial agent.

Study on Anticancer Properties

A pivotal study investigated the anticancer effects of the compound on MCF cells. The results indicated an IC50 value of 25.72 μM, demonstrating significant cytotoxicity and apoptosis induction. The study concluded that structural modifications could enhance the compound's efficacy against various cancer types.

Antimicrobial Efficacy Study

In vitro tests showed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 50 to 250 μg/mL depending on the strain tested, indicating potential as a therapeutic agent in treating bacterial infections.

Research Findings and Insights

Extensive research has highlighted the importance of the imidazole and benzopyran scaffolds in drug development due to their ability to interact with multiple biomolecular targets:

- Mechanisms of Action : The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapies.

- Structural Modifications : Studies suggest that modifications to the benzopyran structure may enhance bioactivity and selectivity towards specific cancer cell types.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The chromanone structure may interact with cellular receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

- Structure: Features a fused pyrano-pyranone system with a 4-methoxybenzoyl group at position 3 and a methyl group at position 6.

- Molecular Formula : C₁₆H₁₄O₄ (MW: 270.28 g/mol).

- Key Data: IR: Strong carbonyl peaks at 1704 cm⁻¹ (pyranone) and 1678 cm⁻¹ (benzoyl). MS: Base peak at m/z 165 (C₁₀H₉O₂⁺), with molecular ion at m/z 270 .

- The fused pyrano-pyranone system in 8b may confer rigidity, reducing conformational flexibility compared to the dihydrobenzopyranone core of the target compound .

3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one

- Structure : Contains a dihydroxyphenyl group at position 3, a prenyl (3-methylbut-2-en-1-yl) chain at position 6, and hydroxyl/methoxy groups at positions 5 and 7.

- Molecular Formula : C₂₁H₂₀O₇ (MW: 384.38 g/mol).

- Key Data: Solubility: Enhanced water solubility due to multiple hydroxyl groups (logP ~1.2). Bioactivity: Prenyl and hydroxyl groups are associated with antioxidant and anti-inflammatory properties in flavonoids .

- Comparison: The target compound lacks hydroxyl groups but includes an imidazole ring, which may shift its reactivity toward electrophilic interactions (e.g., metal binding) rather than hydrogen bonding.

4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(4’-iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one (6)

- Structure : A benzodiazepine derivative with an imidazole-substituted phenyl group at position 4 and an iodophenyl group at position 8.

- Molecular Formula : C₂₅H₂₀IN₃O₂ (MW: 529.35 g/mol).

- Key Data :

- Comparison: The benzodiazepine core differs significantly from benzopyranone, but both compounds share imidazole moieties.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Bioactivity Trends: Imidazole-containing compounds (target and compound 6) may exhibit antifungal or kinase inhibitory activity due to imidazole’s metal-coordinating capacity .

- Synthetic Accessibility: The target compound’s synthesis likely involves imidazole coupling to a dihydrobenzopyranone precursor, analogous to methods used for compound 6 (e.g., Pd-catalyzed cross-coupling) .

- Thermodynamic Stability: The dihydrobenzopyranone core in the target compound offers moderate stability, whereas fused pyrano-pyranones (e.g., 8b) may exhibit higher thermal stability due to rigidity .

Biological Activity

3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one is a compound of significant interest due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

- Molecular Formula : C13H12N2O3

- Molecular Weight : 232.25 g/mol

- CAS Number : 13284885

The compound features a benzopyran structure with an imidazole ring, which is known for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | A549 | 0.054 | Tubulin inhibition, apoptosis induction |

| 3b | MCF-7 | 0.048 | Cell cycle arrest at G2/M phase |

The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis through caspase activation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties . Research indicates that imidazole derivatives can act as effective antifungal agents. For example, derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the imidazole moiety contributes to the antimicrobial efficacy by disrupting cellular processes in pathogens .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory activity . Studies have reported that imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of various imidazole derivatives, including 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one. The results indicated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis and inhibit metastasis through modulation of key signaling pathways involved in cancer progression .

Study on Antimicrobial Effects

Another research project focused on the antimicrobial efficacy of imidazole derivatives against resistant bacterial strains. The study found that 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one exhibited remarkable activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What spectroscopic techniques are essential for characterizing 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one, and how are spectral contradictions addressed?

Methodological Answer:

- Core Techniques : Use 1H/13C NMR to confirm the benzopyranone scaffold and imidazole substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. IR spectroscopy identifies key functional groups (e.g., C=O stretching at ~1650 cm⁻¹).

- Resolving Contradictions : If discrepancies arise (e.g., melting points or spectral shifts), cross-validate with synthetic intermediates or analogs. For example, in a related benzopyranone study, inconsistent melting points and NMR signals led to structural reassignment via X-ray crystallography and comparative analysis of synthetic vs. natural samples .

Q. What synthetic strategies are employed to introduce the imidazole moiety into the benzopyranone scaffold?

Methodological Answer:

- Key Reaction : Bromination of chroman-4-one derivatives followed by nucleophilic substitution with imidazole. For instance, 3-(1H-imidazol-1-yl)chroman-4-one was synthesized via bromination in acetic acid, then dehydrobromination in pyridine to yield the final product (68% yield) .

- Optimization : Use anhydrous conditions and catalysts like DMF/POCl3 for imidazole activation, as seen in Vilsmeier-Haack reagent applications for similar heterocycles .

Q. How are solubility and stability challenges addressed during biological testing of this compound?

Methodological Answer:

- Solvent Systems : Use DMSO for initial solubilization, followed by dilution in PBS (pH 7.4) to avoid precipitation.

- Stability Monitoring : Conduct HPLC-UV stability assays under physiological conditions (37°C, 24 hrs) to detect degradation products. Reference safety protocols for handling reactive intermediates, such as avoiding moisture and light during storage .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and purity of 3-(1H-imidazol-1-yl)benzopyranone derivatives?

Methodological Answer:

- Catalytic Systems : Replace traditional bromine with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) to reduce side reactions.

- Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates. For final products, use recrystallization in ethanol/water (7:3 v/v) to achieve >98% purity, as validated by HPLC .

Q. What computational approaches predict the reactivity of the imidazole substituent in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model electron density maps and identify reactive sites (e.g., imidazole N3 as a nucleophilic center).

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How are structural discrepancies resolved when synthetic and natural product data conflict?

Methodological Answer:

- Case Study : In a benzopyranone analog study, mismatched melting points and 13C NMR signals between synthetic and natural samples prompted NOESY experiments and single-crystal X-ray diffraction to propose a revised structure with a rearranged prenyl group .

- Systematic Reanalysis : Compare fragmentation patterns in EI-MS (e.g., loss of CO from the benzopyranone core) to validate substituent positions .

Q. What experimental designs mitigate oxidative degradation during long-term storage?

Methodological Answer:

Q. How are regioselectivity challenges addressed in functionalizing the benzopyranone core?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.